![molecular formula C18H15BrN4O B5323142 4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5323142.png)
4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide
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Overview
Description
4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide involves the inhibition of tyrosine kinase enzymes. This leads to the disruption of downstream signaling pathways that are involved in cell growth and proliferation. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in several cancer cell lines. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, it has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide is its potent inhibitory activity against tyrosine kinase enzymes. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the study of 4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide. One potential direction is the development of new drug formulations that improve the solubility and bioavailability of this compound. Another potential direction is the study of its potential applications in other diseases beyond cancer. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of 4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide involves the reaction of 4-bromo-N-(4-aminophenyl)benzamide with 6-methyl-3-pyridazinylamine. This reaction is typically carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield of the product can be optimized by varying the reaction parameters such as temperature, time, and concentration.
Scientific Research Applications
4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. This makes it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
4-bromo-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O/c1-12-2-11-17(23-22-12)20-15-7-9-16(10-8-15)21-18(24)13-3-5-14(19)6-4-13/h2-11H,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEARAYZJCSFQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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